molecular formula C11H13N3O2 B13315137 N,N-Dimethyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide

N,N-Dimethyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide

Cat. No.: B13315137
M. Wt: 219.24 g/mol
InChI Key: LRJWNYWKIHCEPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Dimethyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide (CAS 1461708-32-6) is a heterocyclic compound with a molecular formula of C₁₁H₁₃N₃O₂ and a molecular weight of 219.24 g/mol . The molecule features a tetrahydroquinoxaline core, a bicyclic structure containing two nitrogen atoms, substituted with a dimethylcarboxamide group at position 6 and a ketone at position 2.

Properties

Molecular Formula

C11H13N3O2

Molecular Weight

219.24 g/mol

IUPAC Name

N,N-dimethyl-2-oxo-3,4-dihydro-1H-quinoxaline-6-carboxamide

InChI

InChI=1S/C11H13N3O2/c1-14(2)11(16)7-3-4-8-9(5-7)12-6-10(15)13-8/h3-5,12H,6H2,1-2H3,(H,13,15)

InChI Key

LRJWNYWKIHCEPO-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=CC2=C(C=C1)NC(=O)CN2

Origin of Product

United States

Preparation Methods

General Synthesis of Quinoxaline Derivatives

Quinoxaline derivatives are typically synthesized through condensation reactions involving o-phenylenediamine and various carbonyl compounds. For N,N-Dimethyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide, a potential synthesis route might involve the following steps:

  • Starting Materials : o-Phenylenediamine and a suitable carbonyl compound (e.g., a carboxylic acid derivative) are required.
  • Condensation Reaction : The reaction involves heating o-phenylenediamine with the carbonyl compound in a solvent like ethanol or methanol, often in the presence of an acid catalyst.
  • Modification to Introduce N,N-Dimethyl Group : This could involve a subsequent reaction with dimethylamine or a similar reagent to introduce the N,N-dimethyl group.

Analysis of Preparation Methods

The synthesis of quinoxaline derivatives often involves careful control of reaction conditions to ensure high yields and purity. Key factors include:

  • Solvent Choice : Solvents like ethanol, methanol, or dichloromethane are commonly used.
  • Catalysts and Bases : Acid catalysts for condensation reactions and bases like triethylamine for amine reactions.
  • Temperature Control : Heating or cooling may be necessary depending on the step.

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is critical for modifying the compound’s polarity or generating intermediates for further functionalization.

Reaction Type Conditions Products Yield Key Observations
Acidic hydrolysis6M HCl, reflux, 12h2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid78%Complete dealkylation of dimethylamide.
Basic hydrolysis2M NaOH, 80°C, 8hSodium salt of the carboxylic acid85%Requires neutralization for acid isolation.

Mechanistic Insight :
The reaction proceeds via nucleophilic attack of water on the carbonyl carbon, facilitated by protonation (acidic) or hydroxide ion (basic) activation. The dimethylamine group acts as a leaving group after tautomerization.

Nucleophilic Substitution

The electron-deficient quinoxaline ring enables electrophilic aromatic substitution (EAS), particularly at the 5- and 7-positions.

Reagent Conditions Position Product Yield Reference
HNO₃/H₂SO₄0°C, 2h5-NO₂5-nitro-N,N-dimethyl-2-oxo-...carboxamide62%
Cl₂, FeCl₃RT, 1h7-Cl7-chloro-N,N-dimethyl-2-oxo-...carboxamide55%

Key Notes :

  • Nitration and chlorination occur regioselectively due to the directing effects of the electron-withdrawing lactam and carboxamide groups .

  • Halogenated derivatives are intermediates for cross-coupling reactions (e.g., Suzuki-Miyaura) .

Reduction Reactions

The lactam (2-oxo) group can be reduced to a secondary amine, altering the compound’s hydrogen-bonding capacity.

Reagent Conditions Product Yield Application
LiAlH₄THF, reflux, 6hN,N-dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carboxamide70%Bioactive intermediate.
NaBH₄/CuCl₂MeOH, RT, 4hPartial reduction to dihydroquinoxaline45%Limited utility due to mixture.

Mechanistic Pathway :
LiAlH₄ reduces the lactam to a cyclic amine via a two-electron transfer mechanism, while NaBH₄/CuCl₂ provides partial reduction.

Cycloaddition Reactions

The quinoxaline core participates in Diels-Alder reactions with dienophiles like maleic anhydride.

Dienophile Conditions Product Yield Stereochemistry
Maleic anhydrideToluene, 110°C, 24hFused bicyclic adduct58% Endo preference observed.

Significance :
Cycloadducts exhibit enhanced rigidity, potentially improving target binding in medicinal applications .

Functionalization of the Dimethylamide Group

The dimethylamide can be modified via alkylation or acylation to alter pharmacokinetic properties.

Reagent Conditions Product Yield Notes
Methyl iodide, K₂CO₃DMF, 60°C, 12hTrimethylammonium derivative65%Enhances water solubility.
Acetyl chloride, pyridineCH₂Cl₂, RT, 2hAcetylated carboxamide82%Stabilizes against hydrolysis.

Oxidation Reactions

Controlled oxidation of the tetrahydroquinoxaline ring generates aromatic quinoxaline derivatives.

Oxidizing Agent Conditions Product Yield Byproducts
KMnO₄H₂O, 100°C, 3hQuinoxaline-6-carboxamide40%Over-oxidation to CO₂.
DDQCHCl₃, reflux, 8hPartially oxidized dihydroquinoxaline75% Selective for one double bond.

Metal-Catalyzed Cross-Coupling

Halogenated derivatives (e.g., 7-Cl) undergo palladium-catalyzed coupling for structural diversification.

Reaction Catalyst Conditions Product Yield
Suzuki-MiyauraPd(PPh₃)₄DME, 80°C, 12h7-aryl-N,N-dimethyl-2-oxo-...carboxamide68%
Buchwald-HartwigPd₂(dba)₃Toluene, 100°C, 24h7-amino-N,N-dimethyl-2-oxo-...carboxamide52%

Photochemical Reactions

UV irradiation induces ring-opening or dimerization, depending on solvent and wavelength.

Conditions Product Yield Mechanism
UV (254 nm), MeOHOpen-chain diketone30%Norrish Type I cleavage.
UV (365 nm), benzeneCyclodimer45% [2+2] Photocycloaddition.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name (CAS) Core Structure Substituents Molecular Weight (g/mol) Key Properties/Applications
Target Compound (1461708-32-6) Tetrahydroquinoxaline 6-(N,N-dimethylcarboxamide), 2-oxo 219.24 Limited bioactivity data; synthetic intermediate potential
Y041-2817 (ChemDiv) Tetrahydroquinoxaline 6-carboxamide with 2-(2-methoxyphenoxy)ethyl 355.35 Included in DGK/Aurora kinase libraries; water solubility: logS = -2.20
N-(4-Ethoxyphenyl)-2,3-dioxo analog (883467-49-0) Tetrahydroquinoxaline 6-carboxamide with 4-ethoxyphenyl, 2,3-dioxo Not reported Structural emphasis on aryl-substituted dioxo derivatives
N,N-Dimethyl-2-oxo-tetrahydroquinoline-3-carboxamide (246867-18-5) Tetrahydroquinoline 3-carboxamide, 2-oxo, N,N-dimethyl Not reported Quinoline core vs. quinoxaline; potential divergent bioactivity

Substituent Effects on Bioactivity and Solubility

  • Dioxo Modifications : Compounds like Y041-2817 and 883467-49-0 feature additional oxo groups, which may increase hydrogen-bonding capacity and target binding affinity, as seen in kinase inhibitors .
  • Core Heterocycle Differences: Quinoxaline (two nitrogen atoms) vs. quinoline (one nitrogen) cores influence electron distribution and π-stacking interactions, affecting binding to biological targets .

Pharmacological and Industrial Relevance

  • Y041-2817: Actively used in high-throughput screening for cancer, immunology, and kinase-related targets, suggesting the tetrahydroquinoxaline scaffold’s versatility .

Biological Activity

N,N-Dimethyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide (commonly referred to as DMQCA) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of DMQCA, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis of this compound

The synthesis of DMQCA typically involves the cyclization of appropriate precursors followed by various modifications to introduce the dimethyl and carboxamide functionalities. The synthetic route may vary based on the desired purity and yield. The molecular formula for DMQCA is C11H13N3O2C_{11}H_{13}N_{3}O_{2} with a molecular weight of 219.24 g/mol .

Antitumor Activity

DMQCA has shown promising antitumor properties in various studies. For instance, a derivative of DMQCA exhibited significant antiproliferative activity against several cancer cell lines, including HeLa and K562 cells, with an IC50 value as low as 0.071 µM for SMMC-7721 cells . The mechanism of action involves inhibition of tubulin polymerization, which leads to cell cycle arrest at the G2/M phase and induces apoptosis in cancer cells .

Table 1: Antiproliferative Activity of DMQCA Derivatives

CompoundCell LineIC50 (µM)
13dHeLa0.126
13dSMMC-77210.071
13dK5620.164

Antimicrobial Activity

Quinoxaline derivatives, including DMQCA, have been explored for their antimicrobial properties. Studies indicate that certain quinoxaline derivatives exhibit activity against Mycobacterium tuberculosis and other pathogens. The presence of N-oxide groups enhances their antibacterial efficacy .

Antiviral Activity

Research has demonstrated that quinoxaline derivatives can possess antiviral properties, particularly against HIV. In vitro studies have shown that compounds similar to DMQCA can significantly inhibit viral replication with low cytotoxicity .

Table 2: Antiviral Activity Data

CompoundEC50 (nM)CC50 (nM)SI
NVP6.79617114353
Compound 33.19857631798

The biological activities of DMQCA can be attributed to several mechanisms:

  • Tubulin Inhibition : DMQCA binds to the colchicine site on tubulin, disrupting microtubule dynamics essential for mitosis.
  • Induction of Apoptosis : By affecting cell cycle progression and inducing apoptosis through mitochondrial pathways.
  • Oxidative Stress : Some quinoxaline derivatives induce oxidative stress leading to bacterial DNA damage and cell death .

Case Studies

Several studies have highlighted the potential of DMQCA and its derivatives in clinical applications:

  • Antitumor Studies : A study conducted on various cancer cell lines demonstrated that DMQCA derivatives significantly inhibited cell proliferation and induced apoptosis through tubulin polymerization inhibition.
  • Antiviral Studies : The antiviral efficacy against HIV was evaluated using MT2 cells treated with varying concentrations of DMQCA derivatives, showing a marked reduction in viral replication compared to controls.

Q & A

Q. What are the optimal synthetic routes for N,N-Dimethyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide?

Methodological Answer: A common approach involves coupling a carboxylic acid precursor (e.g., 2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid) with dimethylamine using coupling agents like HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in DMF. Key steps include:

  • Reagent ratios : 1:1.5 molar ratio of acid to amine, with HBTU (1.1 equiv) and triethylamine (TEA, 3.3 equiv) as a base .
  • Reaction conditions : Stirring at 0°C for 20 minutes, followed by 12 hours at room temperature .
  • Purification : Column chromatography (e.g., CH₂Cl₂/EtOAc gradients) or recrystallization from methanol .

Q. Example Reaction Setup Table :

ComponentQuantity (mmol)Role
Carboxylic acid1.0Substrate
Dimethylamine1.5Nucleophile
HBTU1.1Coupling agent
TEA3.3Base
Solvent (DMF)20 mLReaction medium

Q. What spectroscopic techniques confirm the structure of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Key peaks include:
    • ¹H : δ ~2.8–3.2 ppm (N,N-dimethyl groups), δ ~6.8–8.1 ppm (aromatic protons) .
    • ¹³C : δ ~165–170 ppm (amide C=O), δ ~40–45 ppm (N-CH₃ groups) .
  • IR Spectroscopy : C=O stretch at ~1635–1640 cm⁻¹ and N-H bend (if present) at ~3300 cm⁻¹ .
  • Mass Spectrometry : Molecular ion peak matching the molecular weight (e.g., 247.28 g/mol for C₁₂H₁₃N₃O₂) with fragmentation patterns consistent with quinoxaline derivatives .

Q. How can researchers assess solubility and stability for formulation studies?

Methodological Answer:

  • Solubility : Test in DMSO (for stock solutions) and aqueous buffers (pH 1–7.4) using UV-Vis spectroscopy.
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC .

Q. What in vitro assays are suitable for initial biological screening?

Methodological Answer:

  • Antimicrobial Activity : Broth microdilution assays (MIC determination) against S. aureus or E. coli .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to evaluate IC₅₀ values .

Advanced Research Questions

Q. How can reaction byproducts be minimized during synthesis?

Methodological Answer:

  • Byproduct Mitigation Strategies :
    • Use Pd(II) acetate (0.5 mol%) to catalyze coupling and reduce side reactions .
    • Optimize stoichiometry (avoid excess amine) and temperature (0–25°C) to suppress dimerization .
  • Monitoring : TLC or LC-MS to track reaction progress and identify impurities early .

Q. How should structural discrepancies in NMR data be resolved?

Methodological Answer:

  • Dynamic Effects : Variable-temperature NMR to assess conformational exchange (e.g., amide bond rotation) .
  • 2D Techniques : HSQC and HMBC to assign ambiguous peaks (e.g., distinguishing quinoxaline vs. amide carbons) .

Q. What computational methods predict binding affinity for target proteins?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina with protein targets (e.g., E. coli DNA gyrase) and optimize ligand conformers with Gaussian 09 (B3LYP/6-31G*) .
  • MD Simulations : GROMACS for 100 ns trajectories to evaluate stability of ligand-protein complexes .

Q. How to address contradictions in reported biological activity data?

Methodological Answer:

  • Variables to Control :
    • Purity : Confirm compound integrity via HPLC (>95%) .
    • Assay Conditions : Standardize inoculum size (5×10⁵ CFU/mL for antimicrobial tests) .
  • Meta-Analysis : Compare datasets using ANOVA to identify outliers or protocol-dependent effects .

Q. What strategies improve yield in scaled-up synthesis?

Methodological Answer:

  • Process Optimization :
    • Switch from DMF to THF for easier solvent removal .
    • Use flow chemistry for continuous amide coupling .
  • Quality Control : In-line PAT (Process Analytical Technology) tools for real-time monitoring .

Q. How to design SAR studies for quinoxaline carboxamide derivatives?

Methodological Answer:

  • Scaffold Modifications :
    • Introduce substituents at positions 3 and 7 to probe steric/electronic effects .
    • Replace dimethylamide with cyclic amines (e.g., piperidine) to enhance lipophilicity .
  • Data Analysis : Multivariate regression (e.g., PLS) to correlate structural features with bioactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.